Methyl 4-({[3-benzyl-1-(3,4-dichlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate
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Overview
Description
Methyl 4-({[3-benzyl-1-(3,4-dichlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound that features a unique structure combining benzyl, dichlorophenyl, and thioxoimidazolidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({[3-benzyl-1-(3,4-dichlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:
Formation of the thioxoimidazolidinyl core: This can be achieved through the reaction of appropriate amines with carbon disulfide and an alkylating agent.
Introduction of the benzyl and dichlorophenyl groups: These groups can be introduced via nucleophilic substitution reactions.
Acetylation and esterification: The final steps involve acetylation of the intermediate product followed by esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[3-benzyl-1-(3,4-dichlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological targets, making it a candidate for drug development.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.
Industry: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-({[3-benzyl-1-(3,4-dichlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: These compounds share the imidazole ring structure and have diverse biological activities.
Thiazole derivatives: Thiazoles are known for their wide range of biological activities, including antimicrobial and anti-inflammatory properties.
Uniqueness
Methyl 4-({[3-benzyl-1-(3,4-dichlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate is unique due to its combination of functional groups, which may confer distinct chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for further research and development.
Biological Activity
Methyl 4-({[3-benzyl-1-(3,4-dichlorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate is a compound of significant interest due to its potential biological activities. This article explores its biological activity, particularly focusing on its antimicrobial properties, structure-activity relationships (SAR), and potential therapeutic implications.
Chemical Structure and Properties
The molecular formula of this compound is C26H21Cl2N3O4S. The compound features a complex structure that includes:
- Thioxoimidazolidin moiety : This component is critical for the compound's biological activity.
- Benzyl and dichlorophenyl substituents : These groups may enhance the lipophilicity and biological interactions.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thioxoimidazolidin compounds exhibit notable antimicrobial properties. Specifically, this compound has shown promising results against various bacterial strains.
Case Studies
-
Antibacterial Activity :
- A study reported that related compounds exhibited antibacterial activity superior to standard antibiotics like ampicillin and streptomycin, with minimum inhibitory concentrations (MIC) ranging from 0.004 to 0.03mg/mL against Gram-positive and Gram-negative bacteria .
- The most sensitive strain was Enterobacter cloacae, while E. coli showed the highest resistance .
- Antifungal Activity :
Structure-Activity Relationship (SAR)
The structure of this compound suggests that the presence of specific functional groups significantly influences its biological activity:
Substituent | Effect on Activity |
---|---|
Thioxoimidazolidin moiety | Critical for antibacterial action |
Benzyl group | Enhances lipophilicity |
Dichlorophenyl group | Potentially increases potency |
The proposed mechanism for the antibacterial activity involves inhibition of bacterial cell wall synthesis, likely targeting enzymes such as MurB in E. coli . For antifungal activity, it appears that the compound interferes with sterol biosynthesis pathways by inhibiting lanosterol demethylase .
Properties
Molecular Formula |
C26H21Cl2N3O4S |
---|---|
Molecular Weight |
542.4 g/mol |
IUPAC Name |
methyl 4-[[2-[3-benzyl-1-(3,4-dichlorophenyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C26H21Cl2N3O4S/c1-35-25(34)17-7-9-18(10-8-17)29-23(32)14-22-24(33)31(19-11-12-20(27)21(28)13-19)26(36)30(22)15-16-5-3-2-4-6-16/h2-13,22H,14-15H2,1H3,(H,29,32) |
InChI Key |
BQORHPSDLDIERY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CC3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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